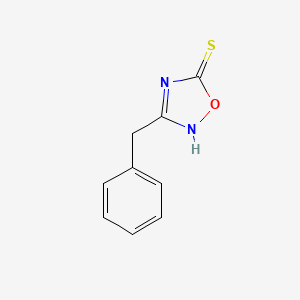

3-Benzyl-1,2,4-oxadiazole-5-thiol

Description

Significance of Oxadiazoles (B1248032) in Contemporary Chemical Research

Oxadiazoles, existing in four isomeric forms (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole), have drawn considerable interest due to their wide array of biological activities and pharmacological profiles. tandfonline.com They are often employed as bioisosteric replacements for ester and amide groups in drug design, a strategy that can enhance metabolic stability and other pharmacokinetic properties. acs.org The 1,3,4-oxadiazole (B1194373) isomer, in particular, has been extensively studied and is a component of numerous compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.govresearchgate.net The structural diversity afforded by different substitution patterns on the oxadiazole ring allows for the fine-tuning of a molecule's properties, making it a valuable tool in the development of new bioactive agents and functional materials. tandfonline.comresearchgate.net

Structural Distinctiveness of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is a five-membered, planar, aromatic system. chemicalbook.com Its structure is characterized by the presence of two pyridine-like nitrogen atoms at positions 2 and 4. chemicalbook.com This arrangement of heteroatoms makes the C3 and C5 positions susceptible to nucleophilic attack. chemicalbook.com While the parent 1,2,4-oxadiazole is unstable, disubstituted derivatives are generally stable. chemicalbook.com The 1,2,4-oxadiazole ring is considered to be among the least aromatic of the five-membered heterocyclic systems, which contributes to its tendency to undergo rearrangements into more stable heterocyclic structures. psu.edu The electronic nature of the substituents on the ring significantly influences its reactivity. researchgate.net

Conceptual Framework for Thiol-Substituted Heterocycles in Advanced Synthetic and Mechanistic Studies

The introduction of a thiol (-SH) group onto a heterocyclic ring, as seen in 3-Benzyl-1,2,4-oxadiazole-5-thiol (B6278541), imparts a unique set of chemical properties. Thiols are known for their nucleophilicity, which allows for a variety of chemical transformations, including S-alkylation and the formation of disulfides. rsc.org In the context of heterocyclic chemistry, the thiol group can participate in various cyclization and condensation reactions, serving as a key building block for the synthesis of more complex, fused heterocyclic systems. organic-chemistry.orgacs.org The reactivity of the thiol group, in conjunction with the electronic properties of the heterocyclic ring to which it is attached, provides a rich platform for mechanistic investigations and the development of novel synthetic methodologies. rsc.orgchemrxiv.org The presence of a thiol functional group can also influence a molecule's ability to coordinate with metal ions, opening up possibilities in the field of coordination chemistry. cymitquimica.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 494780-00-6 sigmaaldrich.combldpharm.com |

| Molecular Formula | C9H8N2OS bldpharm.com |

| Molecular Weight | 192.24 sigmaaldrich.com |

| InChI Key | NIXGUOXKUZKPIQ-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | SC1=NC(CC2=CC=CC=C2)=NO1 bldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2OS |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

3-benzyl-2H-1,2,4-oxadiazole-5-thione |

InChI |

InChI=1S/C9H8N2OS/c13-9-10-8(11-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,13) |

InChI Key |

NIXGUOXKUZKPIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=S)ON2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Benzyl 1,2,4 Oxadiazole 5 Thiol

Strategies for 1,2,4-Oxadiazole (B8745197) Ring Construction

The formation of the 1,2,4-oxadiazole ring is a critical step in the synthesis of the target compound. Various strategies have been developed, primarily revolving around the use of amidoximes as key precursors.

Cyclization Reactions Involving Amidoximes and Benzyl (B1604629) Thiols

A prominent and efficient method for constructing the 1,2,4-oxadiazole ring involves the intermolecular cyclization of amidoximes with benzyl thiols. rsc.org This one-pot annulation reaction is notable for its simplicity and the dual role of benzyl thiol as both a reactant and an organo-catalyst. rsc.org The reaction proceeds under mild, transition-metal-free, and oxidant-free conditions, offering high yields and accommodating a diverse range of functional groups. rsc.org Control experiments have demonstrated that the thiol substrate facilitates the dehydroaromatization step of the reaction. rsc.org

The general mechanism involves the O-acylation of the amidoxime (B1450833), which can be achieved using various activated carboxylic acids or their derivatives. mdpi.com This is followed by an intramolecular cyclocondensation to form the 1,2,4-oxadiazole ring. mdpi.com In many instances, the intermediate O-acylamidoxime is isolated before proceeding with the cyclization step. mdpi.comresearchgate.net

Exploration of Alternative Precursors for the 1,2,4-Oxadiazole Core

While the amidoxime route is widely employed, researchers have explored alternative precursors for the 1,2,4-oxadiazole core. mdpi.comchim.it These alternative strategies often aim to simplify the synthetic process or to introduce different substitution patterns.

One alternative is the [3+2] cycloaddition reaction between a nitrile and a nitrile oxide. chim.it This method allows for the synthesis of 1,2,4-oxadiazoles with substituents at different positions compared to the amidoxime route. chim.it For instance, starting from the same nitrile, the R1 group will be at the C-5 position in the oxadiazole ring via the 1,3-dipolar cycloaddition, whereas the amidoxime route places the R1 group at the C-3 position. chim.it

Other precursors and methodologies include:

N-acyl benzotriazoles: These can react with amidoximes in the presence of a strong base like t-BuOK in DMSO at room temperature. mdpi.com

Nitroalkenes, arenes, and nitriles: A tandem reaction in the presence of a superacid like triflic acid (TfOH) can produce 3,5-disubstituted-1,2,4-oxadiazoles with excellent yields in a short reaction time. nih.gov

Amidines and methylarenes: A copper-catalyzed cascade oxidative reaction provides a mild, one-step route to 3,5-disubstituted-1,2,4-oxadiazoles. mdpi.com

N-acylguanidines: Aromatic N-acylguanidines can be cyclized using an oxidant like phenyliodine(III) diacetate (PIDA) in DMF at room temperature. mdpi.com

Regioselective Introduction of the Thiol Moiety at the C-5 Position

The introduction of a thiol group specifically at the C-5 position of the 1,2,4-oxadiazole ring is a key challenge in the synthesis of the target compound. This regioselectivity is often achieved by carefully choosing the starting materials and reaction conditions.

One common strategy involves the cyclization of an acyl hydrazide with carbon disulfide in a basic alcoholic solution. jchemrev.com Subsequent acidification of the reaction mixture leads to the formation of a 5-substituted-1,3,4-oxadiazole-2-thiol, which exists in a thiol-thione tautomeric equilibrium. jchemrev.comnih.gov While this method is for the 1,3,4-oxadiazole (B1194373) isomer, similar principles can be adapted for the 1,2,4-oxadiazole scaffold.

For the synthesis of 5-thiol-1,2,4-triazoles, a related class of compounds, acylthiosemicarbazides are cyclized in the presence of a base like sodium hydroxide. nih.gov This approach highlights the use of sulfur-containing reagents to introduce the thiol functionality.

Methodologies for Incorporating the Benzyl Substituent at the C-3 Position

The placement of the benzyl group at the C-3 position of the 1,2,4-oxadiazole ring is typically determined by the choice of the amidoxime precursor. The "amidoxime route" is a [4+1] approach where four atoms of the final ring come from the amidoxime and one from an acid derivative. chim.it To obtain a 3-benzyl substituent, a benzylamidoxime would be the required starting material.

The synthesis of the necessary benzylamidoxime can be achieved through the reaction of a benzyl nitrile with hydroxylamine. This amidoxime is then reacted with a suitable reagent to form the 1,2,4-oxadiazole ring. For example, reacting benzylamidoxime with an acyl chloride would lead to a 3-benzyl-5-substituted-1,2,4-oxadiazole. nih.gov

Reaction Optimization Strategies for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of 3-benzyl-1,2,4-oxadiazole-5-thiol (B6278541). Several factors can be adjusted to improve the efficiency of the synthesis.

Table 1: Key Optimization Parameters in 1,2,4-Oxadiazole Synthesis

| Parameter | Description | Potential Impact |

| Catalyst | The choice of catalyst can significantly influence reaction rates and yields. For instance, in the cyclization of amidoximes, benzyl thiol itself can act as an organo-catalyst. rsc.org Other reactions may utilize metal catalysts or acids. mdpi.comnih.gov | Enhanced reaction speed and efficiency. |

| Solvent | The solvent can affect the solubility of reactants and intermediates, as well as the reaction mechanism. Aprotic polar solvents like DMF and DMSO are commonly used. mdpi.com Solvent-free conditions have also been explored. chim.it | Improved yields and simplified purification. |

| Temperature | Reaction temperatures can range from room temperature to elevated temperatures. mdpi.comchim.it Microwave-assisted synthesis has been shown to be a valid alternative to conventional heating. chim.it | Reduced reaction times and potentially higher yields. |

| Coupling Reagents | For the acylation of amidoximes, various coupling reagents such as DCC, EDC, and CDI can be employed to activate the carboxylic acid. chim.it | Facilitates the formation of the key O-acylamidoxime intermediate. |

| Base | The choice and amount of base can be critical, particularly in cyclization and dehydrobromination steps. mdpi.comnih.gov | Influences reaction pathways and prevents side reactions. |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Benzyl 1,2,4 Oxadiazole 5 Thiol

Computational and Theoretical Chemistry Studies of 3 Benzyl 1,2,4 Oxadiazole 5 Thiol

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of heterocyclic compounds like 3-Benzyl-1,2,4-oxadiazole-5-thiol (B6278541). DFT calculations, particularly using functionals like B3LYP with various basis sets, have proven reliable for studying tautomerism and molecular structures. nih.gov

Optimization of Molecular Conformations and Geometries

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. By calculating the potential energy for different conformations, researchers can identify the geometry with the lowest energy, which corresponds to the most stable structure. For similar heterocyclic systems, DFT calculations have been successfully used to predict molecular geometries that are in good agreement with experimental data. researchgate.net The optimization process involves adjusting bond lengths, bond angles, and dihedral angles to find the energy minimum. For instance, in a related 1,2,4-oxadiazole (B8745197) derivative, the 1,2,4-oxadiazole ring was found to have an average bond length of 1.350 Å and a bond angle of 108.0°. nih.gov Such calculations provide a detailed picture of the molecule's shape and the spatial relationship between its constituent atoms.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis is a key component of understanding a molecule's chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excited and thus more reactive. For various organic molecules, DFT calculations have been used to determine these orbital energies and predict their electronic behavior. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Data Note: The following table is a representative example based on typical findings for similar heterocyclic compounds and is for illustrative purposes. Actual values for this compound would require specific DFT calculations.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping provides a visual representation of the charge distribution within a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In EPS maps, areas with negative potential are typically colored red, indicating an excess of electrons, while regions with positive potential are shown in blue, signifying a deficiency of electrons. This information is invaluable for predicting how the molecule will interact with other molecules, including potential sites for chemical reactions. For related heterocyclic compounds, EPS maps have been used to identify the most likely positions for electrophilic attack. orientjchem.org

Quantum Chemical Analysis of Thiol-Thione Tautomerism

The this compound molecule can exist in two tautomeric forms: the thiol form (containing a C-SH group) and the thione form (containing a C=S group and an N-H bond). Quantum chemical methods are instrumental in studying the equilibrium between these two forms. mdpi.comnih.gov

Theoretical Investigation of Tautomeric Equilibrium and Relative Stabilities

Theoretical calculations are used to determine the relative energies of the thiol and thione tautomers. The tautomer with the lower calculated energy is predicted to be the more stable and therefore the predominant form. nih.gov Studies on similar 1,2,4-triazole-3-thione systems have consistently shown that the thione form is the most stable tautomer in the gas phase across different levels of theory, including HF, B3LYP, and MP2. nih.govresearchgate.net The energy difference between the tautomers indicates the position of the equilibrium. A significant energy difference suggests that one form is heavily favored over the other.

Table 2: Calculated Relative Stabilities of Tautomers Note: This table illustrates typical results for thiol-thione tautomerism in related heterocyclic systems and is not specific to this compound.

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Thione | 0.00 |

Influence of Solvent Effects on Tautomeric Preferences (e.g., Polarizable Continuum Models (PCM))

The surrounding environment, particularly the solvent, can significantly influence the tautomeric equilibrium. The Polarizable Continuum Model (PCM) is a computational method used to simulate the effect of a solvent by treating it as a continuous dielectric medium. researchgate.net This approach allows for the investigation of how the polarity of the solvent affects the relative stabilities of the tautomers. researchgate.net For instance, in studies of similar heterocyclic systems, PCM calculations have been performed in various solvents like acetone, ethanol, and dimethyl sulfoxide (B87167) to understand their impact on the thiol-thione equilibrium. researchgate.net While the presence of a solvent can reduce the energy barrier for the interconversion between tautomers, it may not always be sufficient to cause the reaction to occur readily. researchgate.net Generally, more polar solvents tend to stabilize the more polar tautomer.

Elucidation of Reaction Mechanisms through Quantum Chemical Calculations

There is no available research that has utilized quantum chemical calculations to elucidate the reaction mechanisms involving this compound.

Identification of Transition States and Energy Barriers

No studies have been published that identify the transition states or calculate the energy barriers for reactions involving this compound.

Analysis of Electronic and Steric Effects on Reaction Pathways

An analysis of the electronic and steric effects on the reaction pathways of this compound through computational methods has not been reported in the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no published molecular dynamics simulation studies that focus on the conformational analysis or the intermolecular interactions of this compound.

Chemical Reactivity and Derivatization Strategies Involving 3 Benzyl 1,2,4 Oxadiazole 5 Thiol

Thiol-Mediated Reactions

The presence of a thiol (-SH) group at the 5-position of the oxadiazole ring is the primary center of reactivity in 3-benzyl-1,2,4-oxadiazole-5-thiol (B6278541). This functional group readily participates in a variety of reactions, making it a key handle for molecular elaboration.

Oxidation Reactions Leading to Disulfide Formation

The thiol group of this compound is susceptible to oxidation, a common reaction for thiols. Under mild oxidizing conditions, two molecules of the thiol can couple to form a disulfide-bridged dimer, 5,5'-disulfanediylbis(3-benzyl-1,2,4-oxadiazole). This reaction is a characteristic transformation of thiols and provides a route to dimeric structures.

Nucleophilic Substitution Reactions at the Sulfur Atom (e.g., S-alkylation, S-acylation)

The sulfur atom of the thiol group is highly nucleophilic, enabling it to readily participate in substitution reactions. This reactivity is extensively utilized for the derivatization of this compound.

S-Alkylation: The reaction of this compound with various alkylating agents, such as alkyl halides, in the presence of a base, leads to the formation of the corresponding 5-(alkylthio)-3-benzyl-1,2,4-oxadiazoles. This S-alkylation is a facile and efficient method for introducing a wide range of alkyl substituents at the sulfur atom.

S-Acylation: Similarly, the thiol group can be acylated using acylating agents like acyl chlorides or acid anhydrides. This reaction proceeds under basic conditions to yield 5-(acylthio)-3-benzyl-1,2,4-oxadiazole derivatives. S-acylation provides a means to introduce carbonyl-containing moieties onto the sulfur atom.

Reactivity of the 1,2,4-Oxadiazole (B8745197) Heterocyclic Ring System

While the thiol group is the most reactive site, the 1,2,4-oxadiazole ring and its benzyl (B1604629) substituent also exhibit characteristic reactivity that can be exploited for further molecular modifications.

Electrophilic Substitution on the Benzyl Moiety

The benzyl group attached to the 3-position of the oxadiazole ring is an aromatic system that can undergo electrophilic substitution reactions. Depending on the reaction conditions and the nature of the electrophile, substitution can occur at the ortho, meta, or para positions of the phenyl ring. This allows for the introduction of various functional groups onto the benzyl moiety, further diversifying the molecular structure.

Cyclization Reactions to Form Fused Heterocycles

The strategic placement of the thiol group on the 1,2,4-oxadiazole ring allows for its participation in intramolecular cyclization reactions. By introducing appropriate reactive partners through S-alkylation or other derivatizations, it is possible to construct fused heterocyclic systems where the oxadiazole ring is annulated with another ring. These reactions are valuable for the synthesis of more complex and rigid molecular architectures.

This compound as a Key Synthetic Intermediate in Heterocyclic Synthesis

The diverse reactivity of this compound, particularly the nucleophilicity of its thiol group, establishes it as a valuable building block in heterocyclic chemistry. Its ability to undergo S-alkylation, S-acylation, and subsequent cyclization reactions provides access to a wide array of more complex heterocyclic compounds. The derivatization of the thiol group is a common strategy to introduce functionalities that can then react with other parts of the molecule or with external reagents to construct new ring systems.

Coordination Chemistry and Metal Complexation of 3 Benzyl 1,2,4 Oxadiazole 5 Thiol

Ligand Design Principles: 3-Benzyl-1,2,4-oxadiazole-5-thiol (B6278541) as a Potential Multidentate Ligand

This compound is a heterocyclic compound that possesses multiple potential coordination sites, making it an excellent candidate for a multidentate ligand. The key structural features contributing to its ligand potential are:

The 1,2,4-Oxadiazole (B8745197) Ring: This five-membered aromatic ring contains two nitrogen atoms and one oxygen atom. The nitrogen atoms can act as potential donor sites for metal ions. mdpi.com

The Thiol Group (-SH): The exocyclic sulfur atom at the 5-position is a soft donor and can readily coordinate to a variety of metal centers. This group can also exist in its tautomeric thione form (-C=S). nih.gov

The Benzyl (B1604629) Group: While not typically a primary coordination site, the benzyl group can influence the steric and electronic properties of the ligand, thereby affecting the geometry and stability of the resulting metal complexes.

The presence of both hard (nitrogen) and soft (sulfur) donor atoms allows this ligand to bind to a wide range of metal ions, potentially acting as a bridging ligand to form polynuclear complexes or as a chelating ligand. nih.gov The tautomerism between the thiol and thione forms further expands its coordination possibilities. nih.gov

Exploration of Coordination Modes: Sulfur, Nitrogen, or Mixed S,N-Chelation to Metal Centers

The coordination of this compound and its analogs to metal centers can occur through several modes, primarily involving the sulfur and nitrogen atoms. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Sulfur Coordination: The thiol/thione group is a common coordination site. In its deprotonated thiol form, the sulfur atom can act as a monodentate ligand, bridging between two metal centers. In the thione form, the sulfur can also coordinate directly to a metal ion. nih.gov

Nitrogen Coordination: The nitrogen atoms of the 1,2,4-oxadiazole ring are also potential donor sites. mdpi.com Coordination can occur through one of the ring nitrogen atoms, leading to monodentate ligation.

Mixed S,N-Chelation: The most interesting coordination behavior arises from the ability of the ligand to act as a bidentate chelating agent, coordinating simultaneously through the sulfur atom and one of the nitrogen atoms of the oxadiazole ring. This chelation results in the formation of a stable five- or six-membered ring with the metal center. nih.gov

Studies on related 1,3,4-oxadiazole-2-thiol (B52307) derivatives have shown that these ligands can coordinate to metal ions through both the exocyclic sulfur and an endocyclic nitrogen atom, acting as a bidentate ligand. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metal complexes of oxadiazole-thiol ligands have been synthesized and studied. For instance, palladium(II) complexes of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol have been prepared by reacting the ligand with a palladium salt. researchgate.net These complexes can further react with phosphine (B1218219) ligands to form mixed-ligand complexes. researchgate.net

Silver(I) complexes with 1,3,4-oxadiazole-containing ligands have also been reported, showcasing a variety of coordination geometries, including the formation of bimetallic metallocycles and infinite one-dimensional polymeric compounds. nih.gov The coordination sphere of the silver(I) cation in these complexes is often completed by other ligands or counter-ions. nih.gov

The characterization of these metal complexes relies heavily on spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination mode of the ligand. Changes in the vibrational frequencies of the C=N, N-N, and C-S bonds upon complexation provide evidence for the involvement of the nitrogen and sulfur atoms in coordination. The disappearance of the S-H stretching vibration can indicate deprotonation and coordination of the thiol group. scispace.com The C=S stretching frequency is also a key indicator of sulfur coordination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide information about the binding sites. For diamagnetic complexes, NMR can help determine the stoichiometry and geometry of the complex. nih.govscispace.com

| Spectroscopic Technique | Key Observables and Interpretations |

| Infrared (IR) Spectroscopy | Shift in ν(C=N) and ν(N-N) bands indicates nitrogen coordination. Disappearance of ν(S-H) band suggests deprotonation and sulfur coordination. Shift in ν(C=S) band points to thione-sulfur coordination. |

| ¹H NMR Spectroscopy | Downfield or upfield shifts of ligand protons upon complexation reveal binding sites. Broadening of signals can indicate dynamic processes or paramagnetic effects. |

| ¹³C NMR Spectroscopy | Shifts in the carbon signals of the oxadiazole ring and the C=S carbon provide further evidence of coordination. |

Structural Analysis of Metal-Ligand Coordination Geometries (e.g., X-ray Crystallography of Complexes)

For related 1,3,4-oxadiazole-2-thiolate complexes, X-ray crystallography has revealed that the ligand can transform into its thiol tautomeric form upon coordination and bind to the metal ion through the sulfur atom. nih.gov The nitrogen atom in the oxadiazole ring can also coordinate to another metal ion, leading to the formation of coordination polymers. nih.gov In some cases, intermolecular hydrogen bonding interactions play a significant role in the crystal packing. researchgate.net

Impact of Metal Complexation on Electronic Structure and Reactivity Profiles

The coordination of a metal ion to the this compound ligand significantly alters its electronic structure and reactivity.

Reactivity Profiles: The reactivity of the ligand is also modified upon complexation. For instance, the coordinated thiol group may be less susceptible to oxidation compared to the free ligand. The metal center itself can become a site for further reactions, and the complex as a whole may exhibit catalytic activity or other novel reactivity patterns not observed in the free ligand or the metal salt alone. The formation of metal complexes can also enhance the biological activity of the parent oxadiazole compound.

Advanced Research Applications and Methodological Investigations of 3 Benzyl 1,2,4 Oxadiazole 5 Thiol

Exploration in Chemical Biology Research Methodologies

The oxadiazole scaffold is a cornerstone in developing new methodologies for chemical biology, particularly in understanding and modulating enzyme function.

In vitro assays are fundamental in determining the biological activity of oxadiazole thiols. Research on the isomer 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584) (OXPA) has demonstrated its potential as an enzyme inhibitor. For instance, its antidiabetic properties were evaluated through alpha-amylase inhibition assays. researchgate.netajol.info The compound showed measurable inhibitory activity, although slightly lower than the standard drug acarbose. researchgate.netajol.info

Further studies on derivatives of 5-benzyl-1,3,4-oxadiazole-2-thiol have revealed inhibitory activity against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). researchgate.net These findings highlight the scaffold's versatility in interacting with different enzyme classes.

Molecular docking studies have elucidated the binding mechanisms of related compounds. For example, 2-aryl-5-substituted benzyl (B1604629) thio-1,3,4-oxadiazoles were found to bind near the active site of the lipoxygenase (LOX) enzyme. The interaction is stabilized by pi-alkyl interactions with amino acid residues such as Val539, Lys545, and Val144. rsc.org These studies suggest that such compounds can block the entry of substrates by binding to residues near the opening of the enzyme's active pocket. rsc.org

Table 1: In Vitro Enzyme Inhibition Data for 5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA) and Derivatives This table presents a summary of enzyme inhibition data from various studies.

| Compound/Derivative | Target Enzyme | Metric | Result | Standard | Reference |

| 5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA) | Alpha-Amylase | Inhibition | Slightly lower than Acarbose | Acarbose | researchgate.netajol.info |

| N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2ꞌꞌ-sulfanyl acetamide | Acetylcholinesterase (AChE) | Activity | Found to be relatively active | - | researchgate.net |

Identifying the specific molecular targets of a compound is a critical step in drug discovery and chemical biology. For oxadiazole derivatives, this process often involves a combination of computational (in silico) and experimental (in vitro) methods.

A primary approach is target-based design, where compounds are specifically synthesized to interact with a known biological target. niscpr.res.innih.gov For example, researchers have designed thiol-substituted oxadiazole inhibitors targeting the GlmS receptor, an essential enzyme in bacterial cell wall synthesis. niscpr.res.in This process involves:

In Silico Design : Proposing a scaffold like 1,3,4-oxadiazole (B1194373) and using molecular docking to predict binding affinity and interactions with the target receptor's catalytic pocket. niscpr.res.in

Synthesis : Synthesizing the designed molecules. niscpr.res.in

In Vitro Validation : Evaluating the synthesized compounds for their inhibitory activity against the target enzyme and assessing their antibacterial efficacy through Minimum Inhibitory Concentration (MIC) studies. niscpr.res.in

Another strategy involves screening the compound against a panel of known biological targets. For instance, benzothiazole (B30560) hybrids containing a 1,3,4-thiadiazole (B1197879) moiety were designed as potential dual inhibitors and tested against the VEGFR-2 and BRAF kinases, which are known to be involved in cancer progression. nih.gov Molecular modeling is used to predict binding patterns, which are then confirmed through enzymatic assays. nih.gov

Potential Applications in Materials Science Research

The unique chemical structure of oxadiazoles (B1248032) also lends them to applications in materials science. Some derivatives have been investigated for their potential as high-energy materials. researchgate.net These compounds can possess a favorable oxygen balance and a positive heat of formation, which are desirable characteristics for energetic materials. researchgate.net

Furthermore, the strategy of combining five-membered azole rings with other chemical fragments, such as hindered phenols, is being explored to create novel substances with complex and useful properties for various materials. researchgate.net This modular approach allows for the fine-tuning of chemical and physical properties for specific applications.

Theoretical Approaches to Pharmacophore Modeling and Ligand Design for Structure-Activity Relationship Studies (SAR)

Theoretical and computational methods are indispensable for accelerating the design of new ligands based on the oxadiazole scaffold. Pharmacophore modeling and Structure-Activity Relationship (SAR) studies are central to this process.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing the structures of known active compounds, a hypothetical ligand-based pharmacophore model can be built. This model then serves as a template to design new classes of potent molecules. This approach was successfully used to discover a new class of potent TGR5 agonists based on a 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazole core. nih.gov

SAR studies involve the systematic synthesis and evaluation of analogs to determine how specific structural modifications affect biological activity. nih.gov For example, an extensive SAR study of an oxadiazole class of antibacterials involved making targeted modifications to different rings of the molecule and measuring the resulting Minimum Inhibitory Concentrations (MICs). nih.gov Such studies have revealed key trends, for instance, that introducing hydrogen-bond-donating substituents at certain positions can decrease antimicrobial activity. nih.gov Molecular docking is often used in conjunction with SAR to provide a rational basis for the observed activity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.